Technical Whitepaper: Safety, Handling, and Synthetic Integration of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
Technical Whitepaper: Safety, Handling, and Synthetic Integration of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
Executive Summary
In modern drug discovery, functionalized pyrimidines serve as foundational scaffolds for a variety of targeted therapeutics and diagnostic agents. 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a highly specialized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of positron emission tomography (PET) radiotracers targeting Adenosine A2A receptors and novel kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper details the physicochemical profiling, causality-driven hazard assessments, and self-validating experimental protocols required to successfully handle and integrate this electron-rich, fluorinated pyrimidine into complex synthetic workflows.
Physicochemical Profiling
Understanding the quantitative metrics of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is the first step in predicting its behavior in both biological assays and organic solvents. The presence of the 2-fluoroethoxy moiety combined with an electron-rich 5-amino group makes it a versatile but chemically sensitive scaffold.
| Property | Value | Causality / Implication |
| Chemical Name | 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine | Defines the substitution pattern on the pyrimidine core. |
| CAS Registry Number | 326832-16-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H12FN3O2 | Indicates a highly functionalized, low-molecular-weight building block. |
| Molecular Weight | 201.20 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Predicted Density | ~1.22 g/cm³ | Relevant for volumetric calculations in solvent extraction[1]. |
| Predicted Boiling Point | ~341.3 °C at 760 mmHg | High boiling point indicates low volatility, reducing inhalation risks of vapors[1]. |
Hazard Assessment & Safety Data (SDS Core)
The hazards of pyrimidinamines extend beyond basic irritation. The electron-rich nature of the pyrimidine ring, substituted with a primary amine, increases its potential as a reactive intermediate and a skin sensitizer[2].
GHS Classification & Mechanistic Causality
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.
The "Why" Behind the Hazards: The primary hazard stems from the nucleophilic 5-amino group, which can interact with biological electrophiles in vivo, leading to potential sensitization[3]. Furthermore, the fluorinated ether linkage (-OCH2CH2F), while generally stable under physiological conditions, can undergo degradation under extreme basic conditions or high heat, potentially releasing toxic fluorinated byproducts.
Personal Protective Equipment (PPE)
-
Dermal Protection: Nitrile gloves (double-gloving recommended). Causality: Pyrimidinamines can permeate standard latex over prolonged exposure.
-
Ocular Protection: Chemical safety goggles.
-
Respiratory Protection: Handle exclusively within a Class II biological safety cabinet or a certified chemical fume hood. Causality: While the boiling point is high, the compound is typically handled as a fine crystalline powder, presenting a particulate inhalation hazard.
Handling Guidelines & Storage Protocols
Maintaining the structural integrity of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is critical for downstream synthetic success.
-
Temperature Control: Store at 2-8°C (short-term) or -20°C (long-term).
-
Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen).
-
Causality of Storage Conditions: The 5-amino group on the electron-rich pyrimidine ring is highly susceptible to atmospheric oxidation. Oxidation typically manifests as a color change from an off-white powder to a dark brown or purple residue. Storing at reduced temperatures under inert gas directly mitigates this oxidative degradation pathway.
Experimental Workflow: Synthetic Integration
When integrating this amine into a larger aryl scaffold (e.g., synthesizing a precursor for a PET radiotracer[4]), chemists must overcome the steric hindrance imposed by the adjacent ethoxy and fluoroethoxy groups at positions 4 and 6. Below is a self-validating protocol for a Buchwald-Hartwig Cross-Coupling.
Step-by-Step Methodology: Buchwald-Hartwig Amination
Step 1: Purity Validation (Self-Validation System)
-
Before initiating the reaction, dissolve 1 mg of the 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine lot in 0.5 mL of deuterated chloroform (CDCl3).
-
Acquire a rapid 19 F-NMR and 1 H-NMR spectrum.
-
Validation Check: The 19 F-NMR must show a clean, singular multiplet corresponding to the -CH2CH2F group. Any extraneous fluorine peaks indicate defluorination or degradation, dictating immediate lot rejection.
Step 2: Reaction Setup
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.0 eq), the target aryl bromide electrophile (1.1 eq), Pd2(dba)3 (0.05 eq), and BrettPhos (0.1 eq).
-
Causality: BrettPhos is explicitly selected because its bulky, electron-rich nature facilitates reductive elimination in sterically encumbered ortho-substituted pyrimidinamines.
-
-
Add anhydrous sodium tert-butoxide (1.5 eq) as the base.
-
Seal the flask, evacuate, and backfill with Argon three times to ensure a strictly anaerobic environment.
Step 3: Solvent Addition and Heating
-
Inject degassed, anhydrous toluene to achieve a 0.2 M concentration.
-
Heat the mixture to 90°C for 12 hours.
-
Causality: Toluene is preferred over polar aprotic solvents like DMF. At 90°C, DMF can decompose to release dimethylamine, which could act as a competing nucleophile or induce nucleophilic attack on the sensitive fluoroethoxy group.
-
Step 4: Reaction Quench and LC-MS Validation
-
Cool the reaction to room temperature and filter the crude mixture through a pad of Celite to remove the palladium catalyst.
-
Self-Validation Check: Inject a 5 µL aliquot of the filtrate into an LC-MS system. Confirm the disappearance of the starting material mass ( m/z 202.09 [M+H]+ ) and the appearance of the desired product mass before proceeding to column chromatography.
Workflow Visualization
The following diagram illustrates the logical flow from raw material validation through synthetic integration, ensuring that quality control acts as a gatekeeper before resource-intensive coupling reactions occur.
Workflow for the validation, handling, and synthetic integration of CAS 326832-16-0.
References
-
"4-Ethoxy-6-(2-Fluoroethoxy)-5-Pyrimidinamine (CAS 326832-16-0) | Physicochemical", chemBlink.1
-
"Synthesis and in vivo Evaluation of Fluorine-18 and Iodine-123 Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as PET and SPECT Radiotracers for Mapping A2A Receptors", PubMed / NIH. 4
-
"Matrix Scientific Safety Data Sheet", Matrix Scientific. 2
-
"Safety Data Sheet - Key Organics", Key Organics. 3
Sources
- 1. 4-Ethoxy-6-(2-Fluoroethoxy)-5-Pyrimidinamine (CAS 326832-16-0) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Synthesis and in vivo Evaluation of Fluorine-18 and Iodine-123 Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as PET and SPECT Radiotracers for Mapping A2A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
